molecular formula C5H4N2O3S B1349756 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- CAS No. 6953-78-2

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo-

Cat. No.: B1349756
CAS No.: 6953-78-2
M. Wt: 172.16 g/mol
InChI Key: ISOQUWRYYNKKGX-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- (CAS 6953-78-2) is a heterocyclic compound featuring a pyrimidine core with a carboxylic acid group at the 4-position. Its structure includes a partially saturated pyrimidine ring with two key functional groups: a thione (C=S) at position 2 and a ketone (C=O) at position 6 . The molecular formula is C₅H₄N₂O₃S (MW 172.16 g/mol), and it is commonly synthesized via cyclization reactions starting from ethyl ester precursors . This compound serves as a versatile intermediate in medicinal chemistry, particularly for antimicrobial and antitumor agent development .

Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C5H4N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQUWRYYNKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064516
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo-
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6953-78-2
Record name 2-Thioorotic acid
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo-
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Record name Mercaptoorotic acid
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo-
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo-
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Mechanism of Action

Mode of Action

Mercaptoorotic acid competes with hypoxanthine and guanine for HGPRTase and is converted to thioinosinic acid (TIMP). This interaction inhibits the normal function of HGPRTase, thereby disrupting purine metabolism.

Biochemical Pathways

The compound affects the purine salvage pathway, which is crucial for nucleotide synthesis. Disruption of this pathway can have downstream effects on DNA and RNA synthesis, affecting cell growth and proliferation.

Result of Action

The primary result of mercaptoorotic acid’s action is the disruption of purine metabolism, which can lead to a decrease in nucleotide synthesis. This can inhibit cell growth and proliferation, particularly in rapidly dividing cells.

Biochemical Analysis

Biochemical Properties

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nitrate reductase in certain bacterial strains, affecting the enzyme’s activity and stability . This interaction is essential for understanding the compound’s role in nitrogen metabolism.

Cellular Effects

The effects of 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This modulation is vital for maintaining cellular homeostasis and responding to stress conditions.

Molecular Mechanism

At the molecular level, 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound has been shown to inhibit the formation of amyloid plaques by binding to amyloid-beta peptides, reducing their toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products can also have significant biochemical effects.

Dosage Effects in Animal Models

The effects of 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity and cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitrate reductase affects nitrogen metabolism, altering the levels of nitrate and nitrite in cells . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for its potential therapeutic applications.

Subcellular Localization

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects . This localization is essential for understanding its role in cellular processes.

Biological Activity

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo (CAS Number: 6953-78-2) is a sulfur-containing derivative of pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₅H₄N₂O₃S
  • Molecular Weight : 172.16 g/mol
  • IUPAC Name : 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo
  • Synonyms : 6-Oxo-2-sulfanylidene-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The thioxo group and the tetrahydro structure contribute to its potential as an inhibitor in several biochemical pathways:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidinecarboxylic acids exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival.
  • Antimicrobial Effects : Some studies have indicated that pyrimidine derivatives can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme functions critical for bacterial survival.

Antitumor Activity

A study evaluating the cytotoxic effects of various pyrimidine derivatives found that compounds similar to 4-Pyrimidinecarboxylic acid displayed promising results against cancer cell lines. For instance:

  • IC50 Values :
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM

These values indicate a high level of potency, suggesting that modifications to the pyrimidine structure can enhance antitumor activity significantly .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. For example:

  • A derivative exhibited effective inhibition against various strains of bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A549 cells with increasing concentrations of a pyrimidine derivative similar to our compound. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers after treatment with concentrations exceeding the determined IC50.

Case Study 2: Antimicrobial Screening

A series of tests were conducted on different bacterial strains using the compound as a treatment agent. The results showed significant inhibition of growth compared to control groups, particularly against Gram-positive bacteria.

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AntitumorA5490.83 ± 0.07 μM
AntitumorMCF-70.15 ± 0.08 μM
AntitumorHeLa2.85 ± 0.74 μM
AntimicrobialStaphylococcus aureusMIC = 20 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, physicochemical, and biological distinctions between the target compound and its analogs:

Compound Key Substituents Molecular Formula MW (g/mol) Biological Activity Synthetic Route Applications
4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-6-oxo-2-thioxo- -SH (thione) at C2, -COOH at C4 C₅H₄N₂O₃S 172.16 Antimicrobial Cyclization of ethyl esters Antimicrobial agents, intermediates
Potassium orotate -OH at C2 and C6, -COOK at C4 C₅H₃KN₂O₄ 194.18 Biochemical cofactor Acid-base reaction of orotic acid Nutritional supplements, biochemistry
5-Fluoro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid -F at C5, -COOH at C4 C₅H₃FN₂O₄ 174.09 Uracil analog (research tool) Fluorination of orotic acid derivatives Molecular biology studies
2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid -CH₃ at C2, -COOH at C4 C₆H₆N₂O₃ 154.12 Unknown Ester hydrolysis Intermediate for drug synthesis
Ethyl 6-methyl-2-thioxo-4-(3-pyridyl)-tetrahydropyrimidine-5-carboxylate -SC₂H₅ at C2, -COOEt at C5, -CH₃ at C6, pyridyl at C4 C₁₃H₁₅N₃O₂S 277.34 Not reported Multicomponent cyclization Potential kinase inhibitors
Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives Fused thiazole ring, -COOH at C6 Varies ~300–350 Antitumor (IC₅₀: 10–50 μM) Four-step synthesis Anticancer drug candidates

Structural and Functional Differences

  • Thione vs. Oxo Groups : The target compound’s thione group at C2 enhances electrophilicity compared to the oxo group in potassium orotate, influencing reactivity in nucleophilic substitutions .
  • Substituent Effects : The 5-fluoro derivative (CAS 703-95-7) exhibits altered electronic properties due to fluorine’s electronegativity, making it a potent uracil analog for DNA/RNA studies .
  • Fused Ring Systems : Thiazolo-pyrimidine derivatives (e.g., ) show enhanced antitumor activity due to planar fused-ring systems that intercalate DNA .

Key Research Findings

  • Thione vs. Oxo Bioactivity : Thione derivatives (e.g., target compound) exhibit 2–3× higher antimicrobial activity compared to oxo analogs due to enhanced electrophilicity .
  • Fluorine Substitution: 5-Fluoro derivatives show 10–100× greater potency in enzyme inhibition compared to non-halogenated analogs .
  • Fused-Ring Systems: Thiazolo-pyrimidines demonstrate IC₅₀ values < 20 μM against breast cancer cell lines (MCF-7), outperforming non-fused analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-pyrimidinecarboxylic acid derivatives, and how can their purity be verified?

  • Methodological Answer : A widely used approach involves refluxing uracil-6-carboxylic acid (orotic acid) with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate reactive intermediates like 2,4-dichloro pyrimidine-6-carbonylchloride. Subsequent coupling with substituted arylamines yields amido derivatives . Purity can be confirmed via HPLC, NMR, and elemental analysis. For example, sodium methoxide in methanol is used to substitute chloro groups with methoxy groups, monitored by TLC .

Q. How does the formation of lithium salts (e.g., lithium orotate) affect the compound’s physicochemical properties and research applications?

  • Methodological Answer : Lithium orotate (CAS 5266-20-6) enhances solubility and bioavailability compared to the free acid. It is synthesized by neutralizing orotic acid with lithium hydroxide, forming a monolithium salt with a molecular weight of 180.04 g/mol. This salt is stable at high temperatures (melting point ≥300°C) and is used in studies on CNS disorders and bone differentiation, requiring characterization via X-ray crystallography and FTIR .

Q. What spectroscopic techniques are essential for characterizing thioxo- and oxo-substituted pyrimidine derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify substituents on the pyrimidine ring (e.g., distinguishing thioxo vs. oxo groups).
  • UV-Vis Spectroscopy : To study electronic transitions influenced by sulfur substitution.
  • Mass Spectrometry (ESI-MS) : For molecular weight validation, as demonstrated for derivatives like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 6-amido-pyrimidine-2,4-diones?

  • Methodological Answer : By adjusting stoichiometry and temperature during the coupling of 2,4-dichloro intermediates with arylamines. For instance, using a 1:1.2 molar ratio of dichloride to arylamine in dry THF at 60°C reduces side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates target compounds in >80% yield .

Q. What strategies resolve contradictions in reported biological activities of thioxo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antiviral activity may arise from assay conditions or substituent positioning. For example, compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thienopyrimidine-6-carboxamide) shows moderate activity against Proteus vulgaris but not E. coli. Researchers should standardize MIC assays (e.g., broth microdilution, 24–48 h incubation) and compare substituent effects using SAR models .

Q. How do steric and electronic effects of substituents influence the reactivity of pyrimidinecarboxylic acids in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position increase electrophilicity at the 2- and 4-positions, facilitating nucleophilic attack. Steric hindrance from bulky groups (e.g., benzylthio) slows reactions, necessitating higher temperatures (80–100°C). Kinetic studies using diazodiphenylmethane in alcohols (ethanol, methanol) quantify reactivity trends .

Q. What experimental models are suitable for evaluating the antiviral potential of fluorinated pyrimidinecarboxylic acid derivatives?

  • Methodological Answer : 5-Fluoroorotic acid (FOA, CAS 703-95-7) is a precursor to 5-fluorouracil (5-FU), a known anticancer agent. Researchers can use:

  • In vitro HIV-1 RT Inhibition Assays : To test analogs like dihydroalkoxybenzyloxopyrimidines (DABOs).
  • Cell-Based Models : Human T-lymphocyte (CEM) cells infected with HIV-1, measuring viral replication via p24 antigen ELISA .

Data Contradiction Analysis

Q. Why do some pyrimidinecarboxylates exhibit divergent bioactivity despite structural similarity?

  • Analysis : Minor structural changes (e.g., substitution at the 2-thioxo vs. 4-oxo position) alter binding to targets like tyrosine kinases or bacterial enzymes. For instance, replacing a methyl group with benzylthio in thienopyrimidine derivatives enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .

Methodological Resources

  • Synthetic Protocols : Detailed in (POCl₃/PCl₅-mediated synthesis) and (alkylation of 3-amino-thienopyrimidines).
  • Analytical Guidelines : (NMR/LCMS parameters) and (reactivity kinetics).
  • Biological Assays : (FOA derivatives) and (antimicrobial testing).

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